molecular formula C76H124O40 B12443359 Dipsacus saponin X

Dipsacus saponin X

Cat. No.: B12443359
M. Wt: 1677.8 g/mol
InChI Key: RJOAIWBTHLIPGM-QXQIGXQESA-N
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Description

Dipsacus saponin X is a triterpenoid saponin derived from the plant Dipsacus asperoides, which belongs to the Dipsacaceae family. This compound is known for its pharmacological properties and has been traditionally used in Chinese and Korean medicine to treat various ailments, including bone fractures and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipsacus saponin X involves the extraction of triterpenoid saponins from the roots of Dipsacus asperoides. The process typically includes the use of macroporous resin column separation to purify the compound. For instance, HPD-722 and ADS-7 resins are commonly used to achieve high purity levels of the saponin .

Industrial Production Methods

Industrial-scale preparation of this compound involves a two-step macroporous resin column separation. Initially, the crude extract is passed through HPD-722 resin to remove impurities, followed by further purification using ADS-7 resin. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dipsacus saponin X undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from these reactions include derivatives of this compound with enhanced bioactivity. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dipsacus saponin X include other triterpenoid saponins such as Akebia saponin D and Dipsacus saponin VI .

Uniqueness

What sets this compound apart from other similar compounds is its higher efficacy in promoting bone health and its potent anti-inflammatory properties. Additionally, its unique molecular structure allows for more targeted therapeutic applications .

Properties

Molecular Formula

C76H124O40

Molecular Weight

1677.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C76H124O40/c1-27-40(83)46(89)52(95)64(104-27)114-60-56(99)68(108-35(22-79)58(60)112-65-54(97)49(92)57(34(21-78)107-65)111-63-50(93)42(85)31(81)23-101-63)113-59-41(84)28(2)105-67(55(59)98)115-61-43(86)32(82)24-102-69(61)110-39-12-13-72(5)37(73(39,6)26-80)11-14-75(8)38(72)10-9-29-30-19-71(3,4)15-17-76(30,18-16-74(29,75)7)70(100)116-66-53(96)48(91)45(88)36(109-66)25-103-62-51(94)47(90)44(87)33(20-77)106-62/h9,27-28,30-69,77-99H,10-26H2,1-8H3/t27-,28-,30-,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44+,45+,46+,47-,48-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63-,64-,65-,66-,67-,68-,69-,72-,73-,74+,75+,76-/m0/s1

InChI Key

RJOAIWBTHLIPGM-QXQIGXQESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)CO)O[C@@H]5[C@H]([C@@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H]([C@H](CO[C@H]6O[C@H]7CC[C@]8([C@H]([C@]7(C)CO)CC[C@@]9([C@@H]8CC=C1[C@]9(CC[C@@]2([C@H]1CC(CC2)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C)C)C)O)O)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(CO4)O)O)O)O)O)CO)OC5C(C(OC(C5O)OC6C(C(COC6OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)C)C)O)O)C)O)O)O)O)O

Origin of Product

United States

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